

Octane-2,4,5,7-tetrone chemical structure and properties

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Compound of Interest

Compound Name: Octane-2,4,5,7-tetrone

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An In-depth Technical Guide to Octane-2,4,5,7-tetrone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octane-2,4,5,7-tetrone is a polycarbonyl compound with the molecular formula C8H10O4.[1] As a tetraketone, its structure presents multiple reactive sites, suggesting potential for complex chemical syntheses and as a building block for novel molecular architectures. This guide provides a summary of the currently available information on its chemical structure and properties. It is important to note that while computational data for this molecule is accessible, specific experimental data is limited in publicly available literature. Therefore, this guide also includes illustrative experimental protocols and predicted spectroscopic data based on the analysis of analogous compounds to provide a comprehensive resource for researchers.

Chemical Structure and Identification

Octane-2,4,5,7-tetrone is a linear eight-carbon chain with ketone functional groups at positions 2, 4, 5, and 7. The presence of these carbonyl groups, particularly the β -dicarbonyl moieties, suggests that the molecule may exist in equilibrium with various enol tautomers.

Caption: 2D structure of **Octane-2,4,5,7-tetrone**.



Table 1: Chemical Identifiers for Octane-2,4,5,7-tetrone

Identifier	Value	
IUPAC Name	octane-2,4,5,7-tetrone[1]	
Molecular Formula	C8H10O4[1]	
CAS Number	1114-91-6[1]	
PubChem CID	70688[1]	
Canonical SMILES	CC(=O)CC(=O)C(=O)C[1]	
InChI	InChI=1S/C8H10O4/c1-5(9)3-7(11)8(12)4-6(2)10/h3-4H2,1-2H3[1]	

Physicochemical Properties

The following table summarizes the computed physicochemical properties of **Octane-2,4,5,7-tetrone** as available from public databases. It is important to emphasize that these are predicted values and may differ from experimentally determined properties.

Table 2: Computed Physicochemical Properties of Octane-2,4,5,7-tetrone

Property	Value	
Molecular Weight	170.16 g/mol [1]	
Exact Mass	170.05790880 Da[1]	
XLogP3-AA	-0.7[1]	
Hydrogen Bond Donor Count	0	
Hydrogen Bond Acceptor Count	4	
Rotatable Bond Count	5	
Topological Polar Surface Area	68.3 Å ² [1]	



Illustrative Experimental Protocols

Due to the absence of specific published experimental procedures for the synthesis and analysis of **Octane-2,4,5,7-tetrone**, the following sections provide generalized protocols based on established methods for analogous tetraketone compounds. These are intended to serve as a starting point for experimental design.

Illustrative Synthesis: Claisen-type Condensation

A potential synthetic route to **Octane-2,4,5,7-tetrone** could involve a Claisen-type condensation reaction. One plausible approach is the reaction of a β -diketone with an acylating agent. A generalized procedure is outlined below.

Materials:

- Acetylacetone (2,4-pentanedione)
- Oxalyl chloride
- Anhydrous, non-protic solvent (e.g., diethyl ether, THF)
- A suitable base (e.g., sodium hydride, sodium ethoxide)
- Inert atmosphere (e.g., nitrogen or argon)
- Standard laboratory glassware for anhydrous reactions

Procedure:

- Preparation of the Enolate: A solution of acetylacetone (2 equivalents) in the anhydrous solvent is prepared in a flame-dried, three-necked flask under an inert atmosphere. The solution is cooled to 0°C in an ice bath.
- Addition of Base: The base (2 equivalents) is added portion-wise to the cooled solution with stirring to form the enolate. The reaction mixture is typically stirred for 30-60 minutes at this temperature.



- Acylation: A solution of oxalyl chloride (1 equivalent) in the anhydrous solvent is added dropwise to the enolate solution at 0°C.
- Reaction: The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Workup: Upon completion, the reaction is quenched by the slow addition of a saturated
 aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer
 is extracted with the organic solvent. The combined organic layers are washed with brine,
 dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
- Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Caption: Generalized workflow for the synthesis and characterization of a tetraketone.

Predicted Spectroscopic Data

While experimental spectra for **Octane-2,4,5,7-tetrone** are not readily available, the following table outlines the expected spectroscopic characteristics based on its functional groups and general principles of spectroscopy for β -dicarbonyl compounds.

Table 3: Predicted Spectroscopic Data for Octane-2,4,5,7-tetrone



Spectroscopy	Predicted/Expected Features	Rationale
¹ H NMR	~2.2 ppm (s, 6H, CH ₃): Singlet for the two equivalent methyl groups. ~3.7 ppm (s, 4H, CH ₂): Singlet for the two equivalent methylene groups. Variable (broad, enol OH): A broad signal for the enolic proton if tautomerism occurs.	The chemical shifts are estimated based on the proximity to electronwithdrawing carbonyl groups. The presence of tautomers would lead to a more complex spectrum.
¹³ C NMR	~30 ppm (CH ₃): Signal for the methyl carbons. ~50 ppm (CH ₂): Signal for the methylene carbons. ~200 ppm (C=O): Signals for the ketone carbonyl carbons. The central carbonyls (C4, C5) would be further downfield than the outer ones (C2, C7).	The chemical shifts are typical for carbons in these environments. The carbonyl region would likely show distinct signals for the non-equivalent carbonyl groups.
IR Spectroscopy	~2950-2850 cm ⁻¹ (C-H stretch): Aliphatic C-H stretching. ~1720-1700 cm ⁻¹ (C=O stretch): Strong absorption for the ketone carbonyl groups. Splitting of this band may occur due to coupling between the adjacent carbonyls.[2] ~1640-1580 cm ⁻¹ (C=O stretch, enol): If an enol tautomer is present, a broad, strong band for the conjugated carbonyl and intramolecular hydrogen bonding would be observed.[2] Broad O-H stretch (~3200-2500 cm ⁻¹): In the case of an enol tautomer.	The characteristic carbonyl stretching frequencies are the most diagnostic feature. The presence and extent of enolization would significantly influence the spectrum.



Mass Spectrometry

Molecular Ion (M⁺): Expected at m/z = 170. Fragmentation: Likely fragmentation pathways would involve α-cleavage at the carbonyl groups, leading to the loss of acetyl (CH₃CO, m/z = 43) and other acyl fragments. McLafferty rearrangements are also possible.

The fragmentation pattern would be dictated by the stability of the resulting carbocations and neutral losses.

Biological Activity and Signaling Pathways

A comprehensive search of scientific literature and databases did not yield any information regarding the biological activity or associated signaling pathways for **Octane-2,4,5,7-tetrone**. This represents a significant knowledge gap and an area for potential future research. The presence of multiple carbonyl groups could suggest reactivity towards biological nucleophiles, but any such activity remains to be experimentally determined.

Conclusion

Octane-2,4,5,7-tetrone is a structurally interesting polycarbonyl compound for which basic chemical information and computed properties are available. However, there is a notable lack of published experimental data regarding its synthesis, spectroscopic characterization, and biological activity. This guide has aimed to provide a comprehensive overview of the existing knowledge while also furnishing illustrative protocols and predicted data to aid researchers in their investigations of this and related molecules. Further experimental work is necessary to fully elucidate the properties and potential applications of **Octane-2,4,5,7-tetrone**.

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- 1. Octane-2,4,5,7-tetrone | C8H10O4 | CID 70688 PubChem [pubchem.ncbi.nlm.nih.gov]
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